molecular formula C18H14ClNO3 B14985094 3,5-Dimethylphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate

3,5-Dimethylphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate

Cat. No.: B14985094
M. Wt: 327.8 g/mol
InChI Key: IEHXLRRWODPPQF-UHFFFAOYSA-N
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Description

3,5-Dimethylphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a 3,5-dimethylphenyl group and a 4-chlorophenyl group attached to the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethylphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-dimethylphenylhydrazine with 4-chlorobenzoyl chloride to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the desired isoxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 3,5-Dimethylphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethylphenyl 5-(4-bromophenyl)-1,2-oxazole-3-carboxylate
  • 3,5-Dimethylphenyl 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylate
  • 3,5-Dimethylphenyl 5-(4-methylphenyl)-1,2-oxazole-3-carboxylate

Uniqueness

3,5-Dimethylphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific substitution pattern can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C18H14ClNO3

Molecular Weight

327.8 g/mol

IUPAC Name

(3,5-dimethylphenyl) 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C18H14ClNO3/c1-11-7-12(2)9-15(8-11)22-18(21)16-10-17(23-20-16)13-3-5-14(19)6-4-13/h3-10H,1-2H3

InChI Key

IEHXLRRWODPPQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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